molecular formula C14H23NO4 B1410563 Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester CAS No. 1417098-22-6

Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester

货号: B1410563
CAS 编号: 1417098-22-6
分子量: 269.34 g/mol
InChI 键: KMKAUFKZZQLHBO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CAS No.: 1417098-22-6 Molecular Formula: C₁₄H₂₃NO₄ Molecular Weight: 269.34 g/mol Structure: This compound features a spirocyclic architecture combining a tetrahydrocyclopenta[c]pyrrole core fused to a 1,3-dioxolane ring. The tert-butyl ester group at the carboxylic acid position enhances stability, making it suitable for synthetic intermediates in medicinal chemistry . Applications: Primarily utilized as a pharmaceutical intermediate, its spirocyclic structure and ester protection likely improve pharmacokinetic properties or facilitate targeted synthesis .

属性

IUPAC Name

tert-butyl spiro[1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-5,2'-1,3-dioxolane]-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(16)15-8-10-6-14(7-11(10)9-15)17-4-5-18-14/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKAUFKZZQLHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC3(CC2C1)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester (CAS No. 1417098-22-6) is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in pharmacological research due to its potential biological activities, including anticancer and antimicrobial properties. This article aims to synthesize existing research findings to provide a comprehensive overview of the biological activity associated with this compound.

  • Molecular Formula: C14H23NO4
  • Molecular Weight: 269.34 g/mol
  • Boiling Point: Approximately 364.2 °C (predicted) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the spiro[cyclopenta[c]pyrrole] structure. For instance, derivatives of spiro compounds have shown significant cytotoxic effects against various cancer cell lines:

  • Case Study: A study demonstrated that certain spiro compounds exhibited IC50 values less than 10 μM against human cancer cell lines such as DU-145 (prostate cancer), HeLa (cervical cancer), and A-549 (lung cancer) . This suggests that modifications in the spiro structure can enhance anticancer efficacy.

Antimicrobial Activity

The antimicrobial properties of spiro compounds have also been investigated. In particular, derivatives of spiro[cyclopenta[c]pyrrole] have been tested for their ability to inhibit bacterial growth:

  • Research Findings: A disk diffusion test revealed that several derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria . This indicates a promising avenue for developing new antimicrobial agents based on this scaffold.

Radical Scavenging Activity

The ability of spiro compounds to act as radical scavengers has been explored, suggesting potential applications in oxidative stress-related conditions:

  • Experimental Data: Compounds derived from spiro[cyclopenta[c]pyrrole] were subjected to radical trapping assays using diphenylpicrylhydrazine (DPPH) and ferric reduction power tests. The results indicated a notable capacity for these derivatives to scavenge free radicals, highlighting their antioxidant potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of spiro compounds. Variations in substituents on the spiro framework can significantly influence their pharmacological profiles:

Substituent Effect on Activity
Alkyl groupsIncreased lipophilicity and potential bioavailability
Hydroxyl groupsEnhanced solubility and interaction with biological targets
Halogen atomsImproved potency against specific cancer cell lines

科学研究应用

Research indicates that spiro compounds, including this specific derivative, exhibit various mechanisms of action that are valuable in therapeutic applications:

  • Inhibition of Kinase Activity : The compound has shown inhibitory effects on key kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2). For instance, it demonstrated an IC50 value of 0.026 μM against EGFR, indicating potent inhibitory activity.
  • Induction of Apoptosis : Studies reveal that spiro compounds can modulate the expression of pro-apoptotic and anti-apoptotic genes. They can upregulate pro-apoptotic genes like P53 and Bax while downregulating Bcl-2, leading to increased apoptosis in cancer cells.

Anticancer Activity

The compound has been investigated for its potential in cancer treatment. A notable study demonstrated that derivatives of spirooxindoles exhibited significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and LNCaP (prostate cancer). The mechanism involved dual inhibition of MDM2-P53 and MDM4-P53 interactions.

Enzyme Inhibition

The compound has also shown promise in inhibiting specific enzymes that are crucial for cancer progression. By targeting these enzymes, it could potentially halt the growth of malignant cells.

Case Studies

Several studies have highlighted the therapeutic potential of spiro compounds:

  • Anticancer Activity : A study demonstrated that derivatives of spirooxindoles exhibited significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and LNCaP (prostate cancer). The mechanism involved dual inhibition of MDM2-P53 and MDM4-P53 interactions.
  • Inhibition of Cancer Cell Growth : In another investigation, spiro compounds were found to induce apoptosis in neuroblastoma and glioma cell lines through caspase activation pathways.

相似化合物的比较

Structural Analogues and Their Properties

CAS No. Name / Key Features Molecular Formula Molecular Weight (g/mol) Key Differences from Target Compound Similarity Score (if available) References
1417098-22-6 Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid, tert-butyl ester C₁₄H₂₃NO₄ 269.34 Reference compound -
148404-28-8 2-Boc-5-oxohexahydrocyclopenta[c]pyrrole C₁₂H₁₉NO₃ 225.28 Lacks dioxolane ring; contains oxo group 1.00
879687-92-0 tert-Butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate C₁₂H₁₉NO₃ 225.28 Isoindole core instead of cyclopenta[c]pyrrole 0.94
1256958-47-0 5-(Aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid tert-butyl ester C₁₃H₂₄N₂O₂ 240.35 Aminomethyl substituent; no dioxolane ring -
137157-11-0 Spiro[cyclopentane-1,2-[4H-1,3]dioxolo[4,5-c]pyrrole], tetrahydro-5-hydroxy- C₉H₁₅NO₃ 185.22 Smaller structure; hydroxyl group replaces ester -
51716-62-2 Spiro[1,3-dioxolane-2,2'-pentalen]-5'-one, tetrahydro- C₁₀H₁₄O₃ 182.22 Pentalenone core instead of pyrrole -

Key Comparative Insights

Core Structure Variations: The target compound’s cyclopenta[c]pyrrole-dioxolane spiro system distinguishes it from isoindole-based analogues (e.g., CAS 879687-92-0) and pentalenone derivatives (CAS 51716-62-2) . The dioxolane ring in the target compound may enhance metabolic stability compared to oxo-containing analogues (e.g., CAS 148404-28-8) .

Functional Group Impact: The tert-butyl ester in the target compound improves solubility and handling compared to free carboxylic acids or hydroxylated derivatives (e.g., CAS 137157-11-0) .

Physicochemical Properties :

  • Higher molecular weight (269.34 g/mol) of the target compound compared to analogues (e.g., 182.22–240.35 g/mol) may reduce solubility but improve membrane permeability in drug design .

准备方法

Cyclopentapyrrole Core Construction

  • The cyclopentapyrrole core is synthesized by cyclization of appropriate amino-ketone or amino-aldehyde precursors.
  • Common methods involve intramolecular nucleophilic attack of an amine on a carbonyl group, often catalyzed by acid or base.
  • The cyclization step is optimized to favor the formation of the fused bicyclic structure without polymerization or side reactions.

Formation of the 1,3-Dioxolane Ring

  • The 1,3-dioxolane ring is introduced by acetalization of a ketone or aldehyde group present on the cyclopentapyrrole intermediate.
  • This is typically achieved by reaction with ethylene glycol or a similar diol under acidic catalysis.
  • Conditions such as temperature, solvent choice (e.g., dichloromethane or toluene), and acid catalyst (e.g., p-toluenesulfonic acid) are carefully controlled.
  • The acetal formation protects the carbonyl functionality and contributes to the spirocyclic architecture.

Saturation to Tetrahydro Derivative

  • The tetrahydro (saturated) form is obtained by hydrogenation or reduction of unsaturated precursors.
  • Catalytic hydrogenation using palladium on carbon or other catalysts under mild pressure and temperature conditions is typical.
  • This step ensures the desired saturation of the cyclopentapyrrole ring system, stabilizing the spirocyclic framework.

Representative Preparation Example (Generalized)

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Amino-ketone precursor, acid catalyst Formation of cyclopentapyrrole
2 Acetalization Ethylene glycol, p-toluenesulfonic acid, reflux Formation of 1,3-dioxolane ring
3 Esterification Tert-butanol, acid chloride or isobutylene, acid catalyst Formation of tert-butyl ester
4 Hydrogenation (Saturation) Pd/C catalyst, H2 gas, mild pressure Tetrahydro spirocyclic compound

Research Findings and Optimization Notes

  • The yield of the spirocyclic compound is highly dependent on the purity of starting materials and the control of reaction parameters such as temperature and pH during acetalization.
  • Use of dry solvents and inert atmosphere is critical to prevent hydrolysis of sensitive intermediates.
  • Catalysts such as p-toluenesulfonic acid are preferred for acetalization due to their strong acid nature and ease of removal.
  • Hydrogenation conditions must be optimized to avoid over-reduction or ring opening.
  • Protecting groups on nitrogen atoms improve selectivity during esterification and prevent side reactions.
  • Automated continuous flow reactors have been reported to increase scalability and reproducibility of the synthesis.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Cyclization Acid catalysis, 25-80 °C Monitor for side products
Acetalization Reflux in toluene, p-TsOH catalyst Water removal essential for equilibrium
Esterification Acid chloride + tert-butanol, 0-25 °C Protect amines to avoid N-ester formation
Hydrogenation Pd/C, H2, 1-3 atm, room temp Avoid prolonged reaction times
Solvents Dry dichloromethane, toluene Anhydrous conditions critical
Atmosphere Nitrogen or argon Prevent oxidation and moisture ingress

常见问题

Q. What are the standard synthetic routes for this spiro compound, and how are intermediates purified?

The compound is typically synthesized via multi-step organic reactions, such as cyclization or spiroannulation. For example, intermediates can be purified using column chromatography with ethyl acetate/hexane (1:4) to isolate stereoisomers . Recrystallization from 2-propanol is also effective for solid intermediates, as described in protocols for analogous spiro structures .

Q. Which spectroscopic techniques are critical for structural elucidation?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming stereochemistry and regioselectivity. For instance, 1H^1H- and 13C^{13}C-NMR can resolve signals for the spiro center and dioxolane moiety . High-Resolution Mass Spectrometry (HRMS) validates molecular weight and isotopic patterns, as demonstrated for similar spiro compounds (e.g., C22_{22}H20_{20}N4_4O3_3, observed [M+H]+^+ at 389.1614) .

Q. How should researchers handle safety risks during synthesis?

The compound’s tert-butyl ester group may pose inhalation hazards. Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) and diazomethane, as outlined in safety protocols for related bicyclic esters . Immediate first aid for exposure includes rinsing eyes/skin with water and consulting a physician .

Advanced Research Questions

Q. How can reaction yields be improved in the cyclization step?

Catalytic systems like palladium with formic acid derivatives (CO surrogates) enhance reductive cyclization efficiency, as shown in nitroarene cyclization studies . Optimize temperature (-20°C to -15°C) and stoichiometry of reagents (e.g., triethylamine) to suppress side reactions .

Q. What computational methods predict the compound’s drug-likeness?

Apply Lipinski’s rules and ADME analysis: LogP <5, topological polar surface area (TPSA) <140 Ų, and molecular weight <500 Da. For example, spirooxindole-pyrrolines with tert-butyl esters exhibit favorable LogP (~2.5) and TPSA (~85 Ų), indicating blood-brain barrier permeability .

Q. How is stereochemical purity ensured in spirocyclic systems?

Chiral HPLC or X-ray crystallography resolves enantiomers. Single-crystal X-ray studies (e.g., C–C bond precision of 0.005 Å) confirm spiro configurations, as seen in related cyclopentane-pyrrolidine derivatives .

Q. What strategies mitigate data contradictions in reaction mechanisms?

Cross-validate experimental data with DFT calculations. For example, compare experimental 1H^1H-NMR shifts with computed chemical shifts for key protons (e.g., cyclopenta[c]pyrrole protons at δ 1.56–2.06 ppm) .

Methodological Guidance

Q. How to optimize solvent systems for spiroannulation?

Use aprotic solvents (e.g., DCM or THF) to stabilize intermediates. For polar spiro centers, switch to ethyl acetate/hexane gradients during purification to prevent decomposition .

Q. What analytical workflows validate synthetic batches?

Combine HPLC (C-18 column, methanol/water mobile phase) with HRMS for purity assessment. Retention times (e.g., 7.928 min at 254 nm) and isotopic patterns confirm batch consistency .

Q. How to troubleshoot low catalytic activity in reductive cyclization?

Screen CO surrogates (e.g., formic acid vs. Mo(CO)6_6) and monitor reaction progress via TLC. Palladium catalysts with electron-rich ligands (e.g., PPh3_3) often improve turnover .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。